O-(4-Nitrobenzoyl)hydroxylamine (CAS 35657-36-4) is a highly efficient, bench-stable electrophilic amination reagent widely utilized for the direct N-amination of heterocycles, such as pyrroles and indoles, and the synthesis of complex N-amino compounds. Unlike historically common amination reagents that suffer from severe instability, explosion hazards, or poor scalability, this compound leverages an electron-withdrawing 4-nitro group to activate the benzoate leaving group. This structural tuning provides an optimal balance of high electrophilic reactivity and process safety. Consequently, it has become a preferred reagent for pharmaceutical process chemistry and large-scale manufacturing, enabling the robust synthesis of active pharmaceutical ingredients (APIs) where traditional reagents fail due to degradation or safety limitations [1].
Generic substitution with common electrophilic amination reagents often leads to catastrophic process failures or severe safety hazards in industrial procurement. Reagents like O-mesitylenesulfonylhydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are notoriously unstable and pose significant explosion risks, making them entirely unsuitable for large-scale procurement, shipping, and manufacturing. Conversely, safer alternatives like in situ generated monochloramine (NH2Cl) suffer from poor scalability, with conversions dropping significantly upon scale-up due to reagent volatility and degradation. Furthermore, unsubstituted O-benzoylhydroxylamine lacks sufficient electrophilicity, resulting in incomplete reactions and lower yields. O-(4-Nitrobenzoyl)hydroxylamine uniquely solves these issues by providing a stable, isolable solid that delivers near-quantitative conversions safely, even on a multi-kilogram scale [1], [2].
In the synthesis of p38 kinase inhibitors, in situ generated monochloramine (NH2Cl) provided adequate lab-scale N-amination but suffered a significant drop in conversion (to ~70%) upon multi-kilo scale-up due to reagent instability. Switching to O-(4-nitrobenzoyl)hydroxylamine enabled a robust, scalable process that maintained high conversion, successfully generating 1.6 kg of API with an overall process yield of 26% across seven steps [1].
| Evidence Dimension | Scale-up conversion efficiency |
| Target Compound Data | Maintained high conversion for 1.6 kg API production |
| Comparator Or Baseline | In situ monochloramine (NH2Cl) (~70% conversion upon multi-kilo scale-up) |
| Quantified Difference | Prevention of >30% conversion loss during multi-kilogram scale-up |
| Conditions | N-amination of substituted pyrrole intermediate in API synthesis |
Ensures reliable, high-yield production of APIs without the scale-up degradation associated with volatile or unstable amination reagents.
The presence of the electron-withdrawing 4-nitro group significantly enhances the leaving group ability of the benzoate moiety during electrophilic amination. Structure-reactivity studies on O-aroylhydroxylamines demonstrated that while less activated derivatives yielded incomplete conversions (leaving 7-10% unreacted starting material or achieving only 59-95% conversion), highly activated derivatives like O-(4-nitrobenzoyl)hydroxylamine drive the N-amination of diverse heterocyclic substrates to near-quantitative conversions (84-99%) [1].
| Evidence Dimension | Substrate conversion rate |
| Target Compound Data | 84-99% conversion for diverse N-heterocycles |
| Comparator Or Baseline | Unsubstituted O-benzoylhydroxylamine derivatives (59-95% conversion, 7-10% residual starting material) |
| Quantified Difference | Up to 25% absolute increase in conversion; elimination of residual starting material |
| Conditions | N-amination of pyrroles and indoles under basic conditions |
Reduces the need for complex downstream purification by driving reactions to completion, lowering overall manufacturing costs.
Traditional highly reactive amination reagents such as O-mesitylenesulfonylhydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) are severely limited by their shock sensitivity and tendency for explosive decomposition. O-(4-Nitrobenzoyl)hydroxylamine provides a critical safety advantage: it is a bench-stable solid that can be safely procured, stored at 2-8 °C, and handled in bulk (>1.5 kg batches) without the extreme explosion hazards associated with MSH or DPH, while still delivering comparable electrophilic reactivity [1].
| Evidence Dimension | Handling safety and storage stability |
| Target Compound Data | Stable solid, safely utilized in >1.5 kg batch processes (stored at 2-8 °C) |
| Comparator Or Baseline | MSH / DPH (Requires immediate in situ use; explosive decomposition at ambient storage) |
| Quantified Difference | Enables bulk procurement and standard cold storage vs. zero-storage in situ generation |
| Conditions | Bulk storage, commercial procurement, and process chemistry scale-up |
Allows procurement teams to source a highly reactive amination reagent without triggering severe hazardous material handling and storage restrictions.
Ideal for the multi-kilogram production of N-amino heterocycles, such as pyrrole- or indole-based kinase inhibitors, where reagent stability and high conversion at scale are mandatory to prevent yield loss [1].
The reagent of choice for converting secondary amines or N-heterocycles to their corresponding hydrazines or N-amino derivatives, particularly when avoiding the explosion risks of MSH or DPH is required for facility safety [1].
Used in drug discovery and medicinal chemistry to cleanly introduce amino groups onto electron-rich heterocycles, benefiting from the reagent's high reactivity and ability to drive reactions to completion without leaving residual starting material [2].
Irritant